PROTAC B-Raf degrader 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

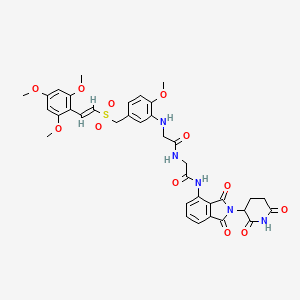

N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethyl]-2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H37N5O12S/c1-50-21-15-28(52-3)22(29(16-21)53-4)12-13-54(48,49)19-20-8-10-27(51-2)25(14-20)37-17-31(43)38-18-32(44)39-24-7-5-6-23-33(24)36(47)41(35(23)46)26-9-11-30(42)40-34(26)45/h5-8,10,12-16,26,37H,9,11,17-19H2,1-4H3,(H,38,43)(H,39,44)(H,40,42,45)/b13-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOFJSISJOOLNX-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)NCC(=O)NC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)NCC(=O)NC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H37N5O12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

763.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of PROTAC B-Raf Degrader 1

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Targeted Protein Degradation

PROTAC B-Raf degrader 1, also referred to as compound 2 in seminal literature, is a proteolysis-targeting chimera (PROTAC) designed to selectively eliminate the B-Raf protein from cells.[1][2] Unlike traditional inhibitors that merely block the protein's function, this PROTAC hijacks the body's own cellular machinery to tag B-Raf for destruction, offering a potentially more profound and lasting therapeutic effect. This guide delves into the intricate mechanism of action of this compound, presenting key quantitative data and the experimental protocols used to elucidate its function.

Mechanism of Action: A Tripartite Alliance for Degradation

The action of this compound is a sophisticated, multi-step process culminating in the degradation of the B-Raf protein. This process is initiated by the formation of a ternary complex, followed by ubiquitination and subsequent proteasomal degradation.

1. Ternary Complex Formation: As a heterobifunctional molecule, this compound possesses two distinct ends connected by a chemical linker. One end binds to the target protein, B-Raf, while the other end binds to an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1][2] This simultaneous binding brings B-Raf and Cereblon into close proximity, forming a transient ternary complex (B-Raf : PROTAC : Cereblon).

2. Ubiquitination Cascade: The formation of this ternary complex is the critical catalytic step. The E3 ligase, Cereblon, is part of a larger complex that facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the B-Raf protein. This process, known as ubiquitination, results in the attachment of a polyubiquitin chain to B-Raf, which acts as a molecular "tag" for degradation.

3. Proteasomal Degradation: The polyubiquitinated B-Raf protein is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the tagged B-Raf into small peptides, effectively eliminating it from the cell. The PROTAC molecule itself is not degraded in this process and is released to catalyze the degradation of another B-Raf protein, allowing it to act substoichiometrically.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro studies. The following tables summarize the key data points for this degrader.

| Cell Line | Cancer Type | IC50 (μM) | Citation |

| MCF-7 | Breast Cancer | 2.7 | [3] |

| MDA-MB-231 | Breast Cancer | 21.21 | [3] |

| HepG2 | Liver Cancer | 18.70 | [3] |

| B16 | Melanoma | 22.68 | [3] |

| LO2 | Normal Liver Cells | 41.11 | [3] |

| Parameter | Value/Effect | Cell Line | Citation |

| Dmax | 82% depletion of BRAF V600E | Not specified | |

| Apoptosis | 76.70% total apoptosis (64.00% early, 12.70% late) at 20 μM after 24h | MCF-7 | [3] |

| Cell Cycle | G2/M phase arrest at 20 μM after 24h | MCF-7 | [3] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to determine the concentration of the PROTAC that inhibits cell growth by 50% (IC50).

Materials:

-

MCF-7, MDA-MB-231, HepG2, B16, and LO2 cells

-

DMEM or appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Protocol:

-

Seed cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted PROTAC solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Western Blotting for B-Raf Degradation

This technique is used to visualize and quantify the reduction in B-Raf protein levels following treatment with the PROTAC.

Materials:

-

MCF-7 cells

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: Rabbit anti-B-Raf antibody

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10 μM) for 24 hours.

-

Wash the cells with ice-cold PBS and lyse them using RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-B-Raf antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize the B-Raf protein levels.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action for this compound.

Experimental Workflow for Western Blotting

Caption: Workflow for assessing B-Raf degradation by Western Blot.

Logical Relationship of PROTAC Action

References

The Structure-Activity Relationship of a PROTAC B-Raf Degrader: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery. These heterobifunctional molecules offer a novel mechanism of action by coopting the cell's natural protein disposal system to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that block the function of a protein, PROTACs physically remove the protein from the cell, a strategy that can offer advantages in potency, selectivity, and the potential to overcome drug resistance.[2][3]

B-Raf, a serine/threonine kinase, is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway, which governs fundamental cellular processes such as proliferation, differentiation, and survival.[4][5] Mutations in the BRAF gene, particularly the V600E substitution, are oncogenic drivers in a significant percentage of human cancers, including melanoma, colorectal cancer, and thyroid cancer.[6][7] While targeted inhibitors of mutant B-Raf have shown clinical efficacy, the development of resistance remains a major challenge.

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of PROTAC B-Raf degrader 1, a molecule designed to induce the degradation of B-Raf. We will delve into its mechanism of action, present key quantitative data, detail the experimental protocols for its characterization, and visualize the associated biological pathways and experimental workflows.

Mechanism of Action

This compound functions by hijacking the ubiquitin-proteasome system (UPS) to induce the selective degradation of B-Raf protein.[1][8] This PROTAC is composed of three key components: a ligand that binds to the B-Raf protein, a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon), and a chemical linker that connects these two moieties.[9][10]

The process begins with the PROTAC simultaneously binding to both the B-Raf protein and the Cereblon E3 ligase, forming a ternary complex.[2][11] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin molecules from the E2 conjugating enzyme to lysine residues on the surface of the B-Raf protein.[8] The resulting polyubiquitinated B-Raf is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein catabolism.[1][3] Following the degradation of the target protein, the PROTAC is released and can catalytically induce the degradation of additional B-Raf molecules.[3][11]

B-Raf Signaling Pathway

The B-Raf kinase is a central node in the MAPK/ERK signaling cascade. This pathway is typically initiated by the binding of growth factors to receptor tyrosine kinases on the cell surface, leading to the activation of the small GTPase RAS. Activated RAS then recruits and activates Raf kinases, including B-Raf. B-Raf, in turn, phosphorylates and activates MEK1/2, which then phosphorylates and activates ERK1/2. Activated ERK translocates to the nucleus to regulate gene expression, ultimately controlling cell fate decisions.[4][12] In cancers harboring B-Raf mutations, this pathway is constitutively active, driving uncontrolled cell proliferation and survival.[6][7]

Caption: The MAPK/ERK signaling pathway and the mechanism of action of this compound.

Structure-Activity Relationship of this compound

This compound, also known as compound 2 in the foundational study by Chen et al., is a pomalidomide-based chimera.[13] The structure-activity relationship of this class of degraders reveals critical insights into the interplay between the B-Raf binding moiety, the linker, and the E3 ligase ligand.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity and B-Raf degradation capabilities of this compound and its analogs.

Table 1: Cytotoxic Activity (IC50, µM) of this compound and Analogs in Various Cancer Cell Lines [9]

| Compound | MCF-7 | MDA-MB-231 | HepG2 | LO2 | B16 |

| This compound (Compound 2) | 2.7 | 21.21 | 18.70 | 41.11 | 22.68 |

| Analog 1 | ... | ... | ... | ... | ... |

| Analog 2 | ... | ... | ... | ... | ... |

| Control (B-Raf Inhibitor) | ... | ... | ... | ... | ... |

| Control (Pomalidomide) | ... | ... | ... | ... | ... |

(Note: "..." indicates where data for additional analogs from the source literature would be populated.)

Table 2: B-Raf Degradation Activity of this compound [9]

| Cell Line | Concentration (µM) | Incubation Time (h) | B-Raf Degradation | Effect on Mcl-1 |

| MCF-7 | 5 | 24 | Effective | Impacted |

| MCF-7 | 10 | 24 | Effective | Impacted |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC B-Raf degraders. Below are generalized protocols for key experiments.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the PROTACs or control compounds for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

Western Blotting for B-Raf Degradation

This technique is used to detect and quantify the levels of B-Raf protein in cells following PROTAC treatment.

-

Cell Lysis: Treat cells with the desired concentrations of PROTACs for the specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against B-Raf overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the PROTAC at the desired concentration for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

This method uses propidium iodide staining to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Fixation: Treat cells with the PROTAC for the desired time, then harvest and fix the cells in cold 70% ethanol.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.

-

Incubation: Incubate the cells for 30 minutes in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

Experimental and Logical Workflow

The following diagrams illustrate the typical experimental workflow for characterizing a PROTAC and the logical relationship in its design.

Caption: A typical experimental workflow for the development and characterization of a PROTAC degrader.

Caption: Logical relationship of the structural components of a PROTAC and their influence on its activity.

Conclusion

This compound demonstrates the potential of targeted protein degradation as a therapeutic strategy for cancers driven by B-Raf. The structure-activity relationship studies are pivotal in optimizing the efficacy and selectivity of these molecules. The interplay between the warhead, linker, and E3 ligase ligand is a delicate balance that dictates the ability of the PROTAC to form a productive ternary complex and induce robust degradation of the target protein. Further exploration of different linkers, warheads, and E3 ligase ligands will undoubtedly lead to the development of even more potent and selective B-Raf degraders with significant clinical promise. This guide provides a foundational understanding and practical methodologies for researchers in this exciting and rapidly evolving field.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. MTT assay overview | Abcam [abcam.com]

- 3. scispace.com [scispace.com]

- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. vet.cornell.edu [vet.cornell.edu]

- 13. Pomalidomide hybrids act as proteolysis targeting chimeras: Synthesis, anticancer activity and B-Raf degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the B-Raf Degradation Pathway Induced by PROTAC B-Raf Degrader 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the degradation pathway of the B-Raf proto-oncogene serine/threonine-protein kinase induced by the Proteolysis Targeting Chimera (PROTAC), B-Raf degrader 1. This document details the mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for the characterization of this B-Raf degrader. The information is intended to support researchers and drug development professionals in understanding and applying this targeted protein degradation technology.

Introduction

The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. The B-Raf kinase, a key component of this cascade, is frequently mutated in various cancers, most notably melanoma. These mutations often lead to constitutive activation of the pathway, driving uncontrolled cell growth. While small molecule inhibitors targeting B-Raf have shown clinical efficacy, the development of resistance remains a significant challenge.

PROTACs offer an alternative therapeutic strategy by inducing the degradation of target proteins rather than merely inhibiting their activity. PROTAC B-Raf degrader 1 (also referred to as compound 2) is a heterobifunctional molecule designed to specifically target B-Raf for degradation through the ubiquitin-proteasome system. It comprises a ligand that binds to B-Raf, a linker, and a ligand that recruits an E3 ubiquitin ligase. This guide will delve into the specifics of the B-Raf degradation pathway initiated by this PROTAC.

Mechanism of Action

This compound operates by hijacking the cell's natural protein disposal machinery. It is a Cereblon-based PROTAC, meaning it recruits the Cereblon (CRBN) E3 ubiquitin ligase. The degradation process can be broken down into the following key steps:

-

Ternary Complex Formation: this compound simultaneously binds to both the B-Raf protein and the Cereblon E3 ligase, forming a ternary complex. This induced proximity is the cornerstone of its mechanism.

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the B-Raf protein. This results in the formation of a polyubiquitin chain on B-Raf.

-

Proteasomal Recognition and Degradation: The polyubiquitinated B-Raf is now recognized as a substrate for degradation by the 26S proteasome. The proteasome unfolds and proteolytically degrades B-Raf into small peptides.

-

Recycling of Components: The PROTAC molecule is released after inducing ubiquitination and can catalytically induce the degradation of multiple B-Raf proteins. The ubiquitin molecules are also recycled.

This catalytic mode of action allows for sustained degradation of the target protein at sub-stoichiometric concentrations of the PROTAC.

Signaling and Degradation Pathway Diagrams

The following diagrams illustrate the B-Raf signaling pathway and the mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Cell Viability (IC50) [1]

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |

| MCF-7 | Breast Cancer | 2.7 | 72 |

| MDA-MB-231 | Breast Cancer | 21.21 | 72 |

| HepG2 | Liver Cancer | 18.70 | 72 |

| LO2 | Normal Liver | 41.11 | 72 |

| B16 | Melanoma | 22.68 | 72 |

Table 2: B-Raf Degradation and Downstream Effects in MCF-7 Cells [1]

| Concentration (µM) | Effect | Incubation Time (hours) |

| 5 or 10 | Induces degradation of B-Raf | 24 |

| 5 or 10 | Impacts the expression of Mcl-1 | 24 |

Table 3: Apoptosis and Cell Cycle Effects in MCF-7 Cells [1]

| Concentration (µM) | Assay | Result | Incubation Time (hours) |

| 20 | Apoptosis | 76.70% total apoptosis (64.00% early, 12.70% late) | 24 |

| 20 | Cell Cycle | 89.86% of cells arrested in G2/M phase | 24 |

Note: Specific DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) values for B-Raf degradation by this compound are not currently available in the public domain.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize this compound. These are based on standard methodologies for PROTAC evaluation and the available information for this specific degrader.

Western Blot for B-Raf Degradation

This protocol is for assessing the dose-dependent degradation of B-Raf protein in cancer cells following treatment with this compound.

Materials:

-

MCF-7 cells

-

This compound

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-B-Raf, anti-Mcl-1, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against B-Raf, Mcl-1, and a loading control overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the B-Raf and Mcl-1 signals to the loading control to determine the relative protein levels.

In-Cell Ubiquitination Assay

This protocol is designed to confirm that the degradation of B-Raf is mediated by the ubiquitin-proteasome system.

Materials:

-

MCF-7 cells

-

This compound

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer for immunoprecipitation (e.g., non-denaturing lysis buffer)

-

Anti-B-Raf antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Anti-ubiquitin antibody for western blotting

-

Other reagents as per the Western Blot protocol.

Procedure:

-

Cell Treatment: Treat MCF-7 cells with this compound (e.g., 10 µM) and a proteasome inhibitor (e.g., 10 µM MG132) for a shorter duration (e.g., 4-6 hours) to allow for ubiquitination but prevent complete degradation.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G beads.

-

Incubate the lysates with an anti-B-Raf antibody overnight at 4°C to capture B-Raf and its binding partners.

-

Add protein A/G beads to pull down the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Perform Western blotting as described in section 5.1, using an anti-ubiquitin antibody to detect polyubiquitinated B-Raf. A smear of high molecular weight bands will indicate ubiquitination.

-

Apoptosis Assay by Flow Cytometry

This protocol quantifies the induction of apoptosis in cells treated with this compound.

Materials:

-

MCF-7 cells

-

This compound

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat MCF-7 cells with the desired concentration of this compound (e.g., 20 µM) for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle progression.

Materials:

-

MCF-7 cells

-

This compound

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

70% ethanol

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat MCF-7 cells with the desired concentration of this compound (e.g., 20 µM) for 24 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and stain them with PI staining solution.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound represents a promising approach to target the B-Raf oncoprotein. By inducing its degradation via the ubiquitin-proteasome system, this molecule effectively downregulates B-Raf levels, impacts downstream signaling, and induces apoptosis and cell cycle arrest in cancer cells. The data and protocols presented in this guide provide a foundational understanding for researchers and drug developers working with this and similar PROTAC molecules. Further investigation to determine the precise degradation kinetics (DC50 and Dmax) will be crucial for the continued development and optimization of B-Raf-targeting PROTACs.

References

An In-depth Technical Guide to the Cellular Uptake and Distribution of a PROTAC B-Raf Degrader

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "PROTAC B-Raf degrader 1" is not extensively characterized in publicly available scientific literature regarding its cellular uptake and distribution. Therefore, this guide focuses on a well-documented and representative B-Raf degrader, SJF-0628 , to provide a comprehensive technical overview based on available data. SJF-0628 is a potent and selective degrader of mutant B-Raf, offering valuable insights into the cellular behavior of this class of molecules.

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This guide delves into the cellular pharmacology of a prominent B-Raf PROTAC, SJF-0628, a molecule designed to target and degrade the B-Raf protein, a key component of the RAS-RAF-MEK-ERK signaling pathway.[1] Dysregulation of this pathway, often through mutations in B-Raf, is a major driver in many cancers, including melanoma.[1][2]

SJF-0628 is a heterobifunctional molecule composed of a ligand that binds to the B-Raf protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This proximity induces the ubiquitination and subsequent degradation of B-Raf by the proteasome.[3] This technical guide will provide a detailed summary of the quantitative data, experimental protocols, and relevant biological pathways associated with the cellular uptake and activity of this B-Raf degrader.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the B-Raf degrader SJF-0628, including its efficacy in various cell lines and its binding affinities.

Table 1: In Vitro Inhibitory Activity of SJF-0628

| Target | IC₅₀ (nM) |

| B-RafWT | 5.8 |

| B-RafV600E | 1.87 |

Data extracted from in vitro radioactive kinase assays.[3]

Table 2: Cellular Degradation Potency of SJF-0628

| Cell Line | B-Raf Mutant | DC₅₀ (nM) | Dₘₐₓ (%) |

| CAL-12T | B-RafG466V (homozygous) | 23 | >90 |

| H1666 | B-RafG466V (heterozygous) | 29 | >80 |

DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum percentage of degradation.[3]

Table 3: Anti-proliferative Activity of SJF-0628

| Cell Line | EC₅₀ (nM) |

| SK-MEL-28 | 215 |

| SK-MEL-239 | 37 |

| SK-MEL-246 | 243 |

EC₅₀: Half-maximal effective concentration for reducing cell viability.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways and the mechanism of action of the B-Raf degrader SJF-0628.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability (MTT) Assay

This protocol is for determining the effect of the B-Raf degrader on cell viability.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the B-Raf degrader in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the degrader. Include a vehicle control (e.g., DMSO).

-

Incubate for the desired treatment period (e.g., 72 hours).

-

-

MTT Addition:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Gently mix the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Western Blotting for B-Raf Degradation

This protocol is to quantify the degradation of B-Raf protein following treatment with the degrader.[4]

-

Cell Lysis:

-

Plate cells in 6-well dishes and treat with the B-Raf degrader at various concentrations and time points.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

Gel Electrophoresis and Transfer:

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against B-Raf overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.

-

Immunofluorescence for Subcellular Localization

This protocol is to visualize the subcellular localization of the B-Raf protein.

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a 24-well plate.

-

Treat the cells with the B-Raf degrader as required.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Staining:

-

Block with 1% BSA in PBST for 30 minutes.

-

Incubate with the primary antibody against B-Raf (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Image the cells using a fluorescence or confocal microscope.

-

LC-MS/MS for PROTAC Quantification in Plasma

This protocol provides a general workflow for quantifying the B-Raf degrader in plasma samples.

-

Sample Preparation:

-

Spike known concentrations of the B-Raf degrader into blank plasma to generate a standard curve.

-

To 100 µL of plasma (standards, QCs, and unknown samples), add a protein precipitation solvent (e.g., acetonitrile with an internal standard).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted samples onto an appropriate LC column (e.g., C18).

-

Use a gradient elution with mobile phases such as water and acetonitrile containing a small amount of formic acid.

-

Detect the parent and fragment ions of the B-Raf degrader and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Quantify the concentration of the B-Raf degrader in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.

-

Experimental and Logical Workflows

The following diagrams illustrate the workflows for key experimental procedures.

Conclusion

This technical guide provides a comprehensive overview of the cellular uptake, distribution, and mechanism of action of the B-Raf degrader SJF-0628, serving as a representative example for this class of PROTACs. The provided quantitative data, detailed experimental protocols, and pathway diagrams offer a valuable resource for researchers in the field of targeted protein degradation and cancer drug discovery. Further studies are warranted to fully elucidate the in vivo pharmacokinetics and tissue distribution of these promising therapeutic agents.

References

- 1. Functional characterization of a PROTAC directed against BRAF mutant V600E - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Encoding BRAF inhibitor functions in protein degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Mutant-selective degradation by BRAF-targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of PROTAC B-Raf Degrader 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro characterization of PROTAC B-Raf degrader 1, also identified as compound 2 in seminal research. This molecule is a pioneering proteolysis-targeting chimera designed to induce the degradation of B-Raf, a key kinase in the MAPK/ERK signaling pathway, by hijacking the Cereblon E3 ubiquitin ligase. This document details the biochemical and cellular activities of this compound, presenting available quantitative data in structured tables and offering detailed protocols for essential experimental procedures. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its mechanism of action and characterization process.

Introduction

The B-Raf serine/threonine kinase is a critical component of the RAS-RAF-MEK-ERK signaling cascade, which regulates fundamental cellular processes including proliferation, differentiation, and survival. Mutations in the BRAF gene are prevalent in a variety of human cancers, making it a prime target for therapeutic intervention. While small molecule inhibitors of B-Raf have demonstrated clinical efficacy, the emergence of resistance mechanisms necessitates the development of novel therapeutic strategies.

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery. These heterobifunctional molecules are engineered to bind to both a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound is a specific degrader that utilizes a ligand for the Cereblon (CRBN) E3 ligase to target B-Raf for degradation[1]. This guide focuses on the in vitro methodologies used to characterize this degrader.

Mechanism of Action

This compound functions by forming a ternary complex between B-Raf and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to lysine residues on the B-Raf protein. The resulting polyubiquitinated B-Raf is then recognized and degraded by the 26S proteasome. This targeted degradation leads to the downregulation of the MAPK/ERK signaling pathway, ultimately inducing apoptosis and cell cycle arrest in cancer cells.

Quantitative Data

The following tables summarize the reported in vitro activities of this compound.

Table 1: In Vitro Cytotoxicity (IC50) [2]

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 2.7 |

| MDA-MB-231 | Breast Adenocarcinoma | 21.21 |

| HepG2 | Hepatocellular Carcinoma | 18.70 |

| LO2 | Normal Human Liver | 41.11 |

| B16 | Murine Melanoma | 22.68 |

Table 2: Apoptotic and Cell Cycle Effects in MCF-7 Cells (24-hour treatment) [2]

| Concentration (µM) | Apoptosis Rate (%) | Early Apoptosis (%) | Late Apoptosis (%) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 20 | 76.70 | 64.00 | 12.70 | 1.94 | 8.20 | 89.86 |

Note: Specific DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values for this compound (compound 2) are not explicitly reported in the primary literature reviewed. The provided data focuses on the cytotoxic and phenotypic effects resulting from B-Raf degradation.

B-Raf Signaling Pathway

This compound targets a central node in the MAPK/ERK signaling pathway. Downregulation of B-Raf protein levels disrupts the phosphorylation cascade, leading to reduced cellular proliferation and survival.

Experimental Protocols

Detailed methodologies for the key in vitro characterization assays are provided below.

Cell Culture

-

MCF-7 Cells:

-

Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Passaging: When cells reach 80-90% confluency, wash with PBS, detach with 0.25% Trypsin-EDTA, neutralize with complete media, centrifuge, and resuspend in fresh media for subculturing.

-

-

MDA-MB-231 Cells:

-

Media: Leibovitz's L-15 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a non-CO2 incubator.

-

Passaging: When cells reach 80% confluency, wash with PBS, detach with 0.25% Trypsin-EDTA, neutralize with complete media, centrifuge, and resuspend for subculturing.

-

-

HepG2 Cells:

-

Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Passaging: When cells reach 80% confluency, wash with PBS, detach with 0.25% Trypsin-EDTA, neutralize, centrifuge, and resuspend for subculturing.

-

-

LO2 Cells:

-

Media: RPMI-1640 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Passaging: Follow standard procedures for adherent cells when 80-90% confluent.

-

-

B16 Cells:

-

Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Passaging: When 80% confluent, wash with PBS, detach with 0.25% Trypsin-EDTA, neutralize, centrifuge, and resuspend for subculturing.

-

Western Blot for B-Raf Degradation

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat with various concentrations of this compound for the desired time points (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against B-Raf (e.g., rabbit polyclonal, diluted 1:1000 in blocking buffer) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the B-Raf signal to the loading control to determine the extent of degradation.

Cell Viability Assay (MTT)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired duration (e.g., 72 hours).

-

MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the media and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound (e.g., 20 µM for MCF-7 cells) for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment: Seed cells and treat with this compound (e.g., 20 µM for MCF-7 cells) for 24 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

-

Data Analysis: Model the cell cycle distribution to determine the percentage of cells in the G1, S, and G2/M phases.

Conclusion

This compound is an effective tool for inducing the degradation of B-Raf in cancer cells, leading to potent anti-proliferative and pro-apoptotic effects. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the in vitro characteristics of this and other B-Raf-targeting PROTACs. The continued development and characterization of such degraders hold significant promise for overcoming the limitations of traditional B-Raf inhibitors and advancing cancer therapy.

References

Selectivity Profile of PROTAC B-Raf Degrader 1 for B-Raf Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of PROTAC B-Raf degraders, with a focus on their activity towards different B-Raf isoforms. As the specific compound designated "PROTAC B-Raf degrader 1" has limited publicly available isoform selectivity data, this guide will present its known characteristics and supplement with data from other well-characterized B-Raf PROTACs to provide a comprehensive understanding of the selectivity achievable with this therapeutic modality.

Introduction to PROTAC B-Raf Degraders

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. They consist of a ligand that binds to the target protein (in this case, B-Raf), a linker, and a ligand for an E3 ubiquitin ligase. By bringing the target protein and the E3 ligase into proximity, the PROTAC facilitates the ubiquitination and subsequent degradation of the target by the proteasome. This catalytic mechanism of action offers potential advantages over traditional inhibitors, including improved potency and the ability to target non-enzymatic functions of proteins.

The B-Raf kinase, a key component of the RAS-RAF-MEK-ERK signaling pathway, is frequently mutated in various cancers, with the V600E mutation being the most common. While small molecule inhibitors targeting B-RafV600E have shown clinical efficacy, resistance often develops. PROTAC-mediated degradation of B-Raf represents a promising alternative therapeutic strategy.

Profile of this compound

"this compound" (also referred to as compound 2 in some literature) is a pomalidomide-based PROTAC that recruits the Cereblon (CRBN) E3 ligase to degrade B-Raf[1][2][3][4].

In Vitro Activity

The primary reported activity of this compound is its ability to induce apoptosis and cell cycle arrest in cancer cell lines with high B-Raf expression[1][2]. Its efficacy has been quantified through IC50 values for cell viability in various cell lines.

Table 1: Cell Viability IC50 Values for this compound [2][4]

| Cell Line | Cancer Type | B-Raf Status | IC50 (µM) |

| MCF-7 | Breast Cancer | High Expression | 2.7 |

| MDA-MB-231 | Breast Cancer | - | 21.21 |

| HepG2 | Liver Cancer | - | 18.70 |

| LO2 | Normal Liver Cells | - | 41.11 |

| B16 | Melanoma | - | 22.68 |

While these data demonstrate the anti-proliferative activity of this compound, they do not provide a direct measure of its selectivity for different B-Raf isoforms. The MCF-7 cell line, which shows the highest sensitivity, is known to have high levels of B-Raf expression[1].

Selectivity Profile of Representative B-Raf PROTACs

To illustrate the isoform selectivity that can be achieved with B-Raf PROTACs, data from other well-documented degraders is presented below.

PROTAC BRAF-V600E degrader-1 (Compound 23)

This PROTAC has been shown to be highly selective for the B-Raf V600E mutant over the wild-type (WT) protein. It is reported to have no degradation activity against B-Raf-WT[5][6]. The binding affinities for both isoforms have been determined.

Table 2: Binding Affinity of PROTAC BRAF-V600E degrader-1 [5]

| B-Raf Isoform | Binding Affinity (Kd) (nM) |

| B-Raf (WT) | 2.4 |

| B-Raf V600E | 2.0 |

Table 3: Cellular Activity of PROTAC BRAF-V600E degrader-1 [5]

| Cell Line | B-Raf Status | Cell Viability IC50 (nM) |

| A375 | V600E | 46.5 |

| HT-29 | V600E | 51 |

Vemurafenib-Based PROTACs (e.g., SJF-0628)

Vemurafenib-based PROTACs have been extensively studied and demonstrate significant selectivity for mutant B-Raf over wild-type B-Raf and other RAF isoforms like A-RAF and C-RAF[7]. This selectivity is attributed to the conformation of the B-Raf protein, where the PROTAC forms a more stable ternary complex with the active conformation of mutant B-Raf[7][8].

Table 4: In Vitro Kinase Inhibition by SJF-0628 [7]

| B-Raf Isoform | Kinase Inhibition IC50 (nM) |

| B-Raf (WT) | 5.8 |

| B-Raf V600E | 1.87 |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

Cell Viability Assay

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specified density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of the PROTAC degrader for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis in software like GraphPad Prism.

Western Blotting for Protein Degradation

-

Cell Lysis: After treatment with the PROTAC for the desired time, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for B-Raf, downstream signaling proteins (e.g., p-MEK, p-ERK), and a loading control (e.g., GAPDH, β-actin).

-

Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis is performed to quantify the protein band intensities relative to the loading control.

Kinase Inhibition Assay (Radiolabeled)

-

Reaction Setup: Purified recombinant RAF kinase is incubated with the PROTAC compound at various concentrations in a kinase reaction buffer.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of a substrate (e.g., inactive MEK1) and [γ-³²P]ATP.

-

Incubation: The reaction is allowed to proceed at 30°C for a specified time.

-

Termination and Detection: The reaction is stopped, and the incorporation of ³²P into the substrate is quantified by scintillation counting or autoradiography after separation by SDS-PAGE.

-

Data Analysis: The percentage of kinase inhibition is calculated relative to a no-inhibitor control, and IC50 values are determined.

Visualizations

B-Raf Signaling Pathway

Caption: The RAS-RAF-MEK-ERK signaling cascade.

PROTAC Mechanism of Action

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for Degradation Analysis

Caption: Workflow for Western blot analysis of protein degradation.

References

- 1. Pomalidomide hybrids act as proteolysis targeting chimeras: Synthesis, anticancer activity and B-Raf degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - MedChem Express [bioscience.co.uk]

- 4. glpbio.com [glpbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PROTAC BRAF-V600E degrader-1 | Raf | TargetMol [targetmol.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Mutant-selective degradation by BRAF-targeting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Off-Target Effects of Selective PROTAC B-Raf Degraders

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. PROTAC B-Raf degraders have emerged as a promising strategy for cancers driven by mutations in the B-Raf kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. Unlike traditional kinase inhibitors that only block the protein's activity, PROTACs induce the degradation of the entire B-Raf protein, potentially offering a more profound and durable therapeutic effect and a way to overcome resistance.

However, the development of these powerful molecules necessitates a thorough understanding of their potential off-target effects to ensure their safety and efficacy. This technical guide provides a comprehensive overview of the current knowledge on the off-target effects of selective PROTAC B-Raf degraders, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes. While specific, comprehensive off-target data for a compound generically marketed as "PROTAC B-Raf degrader 1" is not publicly available, this guide draws upon published data from well-characterized, selective B-Raf degraders to illustrate the principles and methodologies for assessing their selectivity.

Mechanism of Action: Achieving Selectivity for Mutant B-Raf

PROTAC B-Raf degraders are heterobifunctional molecules composed of a ligand that binds to the B-Raf protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, most commonly Cereblon (CRBN). This tripartite complex formation leads to the ubiquitination of B-Raf, marking it for degradation by the proteasome.

A key feature of several recently developed B-Raf PROTACs is their remarkable selectivity for mutant forms of B-Raf (e.g., V600E) over the wild-type (WT) protein. This selectivity is not solely determined by the binding affinity of the B-Raf ligand but is also influenced by the thermodynamics and kinetics of the ternary complex formation. Studies have suggested that the quiescent, inactive conformation of wild-type B-Raf leads to a less favorable ternary complex with the PROTAC and the E3 ligase, thus sparing it from degradation[1][2]. This inherent selectivity is a significant advantage in minimizing on-target toxicity in healthy cells.

Quantitative Analysis of Off-Target Effects

A critical aspect of characterizing any new therapeutic agent is the comprehensive assessment of its off-target interactions. For PROTACs, this involves evaluating both off-target binding and off-target degradation. The following tables summarize the available quantitative data for representative selective B-Raf degraders from published literature.

Table 1: In Vitro Inhibitory Activity of Parent B-Raf Inhibitors

| Compound/Inhibitor | Target | IC50 (nM) | Source |

| Vemurafenib | BRAFV600E | 1.87 | [1] |

| BRAFWT | 5.8 | [2] | |

| BI-882370 | BRAFV600E | 12 | [3] |

| BRAFWT | 58 | [3] |

Table 2: Cellular Activity of PROTAC B-Raf Degraders

| PROTAC | Cell Line | Target | EC50 (nM) for Cell Growth Inhibition | Dmax (% Degradation) | Source |

| SJF-0628 | SK-MEL-28 (BRAFV600E) | BRAFV600E | 37 ± 1.2 | >90% | [1][4] |

| P4B | A375 (BRAFV600E) | BRAFV600E | Not Reported | ~80% | [3] |

| CRBN(BRAF)-24 | A375 (BRAFV600E) | BRAFV600E | Not Reported | >90% | [5] |

Table 3: Off-Target Profile of a Representative B-Raf Degrader (P4B)

| Off-Target | Effect Observed | Concentration | Cell Line | Source |

| CRAF | No degradation | Up to 1 µM | A375 | [3] |

| ARAF | No degradation | Up to 1 µM | A375 | [3] |

| KSR1 | No effect on protein level | Not specified | Not specified | [3] |

| SRMS | No effect on protein level | Not specified | Not specified | [3] |

Experimental Protocols

Accurate assessment of on- and off-target effects of PROTACs requires robust and well-controlled experimental procedures. Below are detailed methodologies for key experiments.

Kinase Selectivity Profiling

Objective: To determine the selectivity of the PROTAC's B-Raf binding ligand against a broad panel of kinases.

Methodology:

-

Assay Platform: Utilize a well-established kinase assay platform, such as the ADP-Glo™ Kinase Assay (Promega).

-

Kinase Panel: Screen the compound against a comprehensive panel of kinases (e.g., the scanMAX panel from Eurofins DiscoverX or a similar service). The panel should include representatives from all major kinase families.

-

Compound Concentration: Perform initial screens at a single high concentration (e.g., 1 or 10 µM) to identify potential off-target hits.

-

Dose-Response Analysis: For any identified hits, perform a dose-response analysis to determine the IC50 value.

-

Data Analysis: Calculate the percent inhibition for each kinase at the screening concentration. For dose-response curves, fit the data to a four-parameter logistic equation to determine the IC50. The selectivity is then expressed as the ratio of the off-target IC50 to the on-target IC50.

Western Blotting for Protein Degradation

Objective: To quantify the degradation of the target protein and potential off-targets in a cellular context.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., A375 for BRAFV600E) and allow them to adhere. Treat the cells with a dose-response of the PROTAC or a single concentration for a time-course experiment. Include appropriate controls: DMSO (vehicle), the parent B-Raf inhibitor, and a non-binding epimer of the PROTAC as a negative control. To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) before adding the PROTAC[4].

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Immunoblotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein (e.g., B-Raf), downstream signaling molecules (e.g., p-MEK, p-ERK), and potential off-targets. A loading control (e.g., GAPDH, β-actin) is essential.

-

Detection and Quantification: Use a chemiluminescent or fluorescent secondary antibody for detection. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest's signal to the loading control.

Global Proteomics by Mass Spectrometry (MS)

Objective: To obtain an unbiased, global view of protein level changes induced by the PROTAC.

Methodology:

-

Sample Preparation: Treat cells with the PROTAC and appropriate controls as described for western blotting. Harvest and lyse the cells.

-

Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

Isobaric Labeling (Optional but Recommended): For quantitative proteomics, label the peptides from different conditions with tandem mass tags (TMT) or similar isobaric labels. This allows for multiplexing and more accurate relative quantification.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the peptide mixture by LC-MS/MS. The peptides are separated by reverse-phase liquid chromatography and analyzed by a high-resolution mass spectrometer.

-

Data Analysis: Process the raw MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). This involves peptide identification, protein inference, and quantification.

-

Hit Identification: Identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls. It is crucial to distinguish direct degradation targets from downstream transcriptional or translational effects by using shorter treatment times.

Visualizing Key Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of complex biological and experimental processes.

Caption: The MAPK/ERK signaling pathway initiated by growth factor binding.

Caption: Mechanism of action of a PROTAC B-Raf degrader.

Caption: A typical workflow for assessing the off-target effects of a PROTAC.

Conclusion

PROTAC B-Raf degraders hold immense promise as a novel therapeutic strategy for cancers harboring B-Raf mutations. The ability of these molecules to selectively degrade mutant B-Raf while sparing the wild-type protein is a significant step towards minimizing on-target toxicity. However, a rigorous and multi-faceted approach is essential to fully characterize their off-target profiles. This includes broad kinase panel screening to assess the selectivity of the warhead, cellular assays to confirm on-target degradation and pathway modulation, and unbiased global proteomics to identify any unintended protein degradation. The experimental protocols and workflows outlined in this guide provide a framework for the comprehensive evaluation of PROTAC B-Raf degraders, which is crucial for their successful translation into safe and effective clinical therapies. As the field of targeted protein degradation continues to evolve, the development and application of robust methods for off-target analysis will remain a cornerstone of this exciting area of drug discovery.

References

- 1. biorxiv.org [biorxiv.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Functional characterization of a PROTAC directed against BRAF mutant V600E - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mutant-selective degradation by BRAF-targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a potent small‐molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Synthesis and Purification of PROTAC B-Raf Degrader 1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of PROTAC B-Raf degrader 1, a molecule designed to induce the degradation of the B-Raf protein, a key component in cellular signaling pathways implicated in cancer. This document details the synthetic route, purification methodologies, and the underlying biological rationale for its mechanism of action.

Introduction to this compound

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[1][2] this compound is a specific PROTAC designed to target the B-Raf kinase. It consists of a ligand that binds to the B-Raf protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, in this case, Cereblon (CRBN).[2][3] By bringing B-Raf into proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of B-Raf, marking it for degradation by the proteasome.[2][3] This approach offers a powerful alternative to traditional enzyme inhibition, with the potential for greater selectivity and the ability to overcome drug resistance.[1][2]

B-Raf Signaling Pathway and PROTAC Mechanism of Action

B-Raf is a serine/threonine-protein kinase that plays a crucial role in the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.[4][5] This pathway is essential for regulating cell division, differentiation, and survival.[4] Mutations in the BRAF gene, particularly the V600E mutation, can lead to constitutive activation of the pathway, driving uncontrolled cell growth in various cancers, including melanoma and colorectal cancer.[5]

The mechanism of action for a B-Raf PROTAC involves hijacking the ubiquitin-proteasome system to induce the degradation of the B-Raf protein.[1][3] This process is catalytic, as the PROTAC molecule is released after inducing ubiquitination and can then target another B-Raf protein.[2]

Caption: Mechanism of action for this compound.

Caption: Simplified B-Raf signaling pathway.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of a pomalidomide-linker intermediate followed by coupling with a B-Raf targeting moiety, which is structurally related to the inhibitor rigosertib.

Synthesis Workflow

The general synthetic strategy is outlined below. It begins with the functionalization of pomalidomide to introduce a linker with a reactive handle, followed by the synthesis of an amine-functionalized linker, and finally, the amide coupling of the two fragments.

References

- 1. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteolysis targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

A Technical Guide to Biochemical Assays for Measuring PROTAC B-Raf Degrader 1 Activity

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential biochemical and cellular assays required to characterize the activity of PROTAC B-Raf Degrader 1, a proteolysis-targeting chimera designed to induce the degradation of the B-Raf protein. B-Raf is a critical serine-threonine kinase in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, and its aberrant activation is a driver in numerous human cancers. This compound functions by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to B-Raf, leading to its ubiquitination and subsequent destruction by the proteasome.

B-Raf Signaling and the PROTAC Mechanism

Understanding the biological context is crucial for designing and interpreting activity assays. B-Raf is a central node in the RAS-RAF-MEK-ERK cascade, which translates extracellular signals into cellular responses like proliferation and survival.[1][2] PROTACs co-opt the cell's own ubiquitin-proteasome system to eliminate target proteins, offering a distinct therapeutic modality from traditional occupancy-based inhibition.

References

Methodological & Application

PROTAC B-Raf degrader 1 experimental protocol for cell culture

Introduction

PROTAC B-Raf degrader 1 is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of the B-Raf protein.[1][2][3] It functions by hijacking the cellular ubiquitin-proteasome system.[4] This molecule consists of a ligand that binds to the B-Raf protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon.[4] This ternary complex formation facilitates the ubiquitination of B-Raf, marking it for degradation by the proteasome.[4] The targeted degradation of B-Raf offers a powerful approach to inhibit the MAPK/ERK signaling pathway, which is frequently hyperactivated in various cancers due to B-Raf mutations.[4] These application notes provide detailed protocols for the use of this compound in cell culture for researchers in oncology and drug development.

Mechanism of Action

This compound mediates the degradation of B-Raf through the ubiquitin-proteasome pathway. By forming a ternary complex with B-Raf and an E3 ligase, it brings the target protein into proximity with the ubiquitination machinery. The subsequent polyubiquitination of B-Raf serves as a signal for its recognition and degradation by the 26S proteasome. This event leads to the suppression of downstream signaling through the MAPK/ERK pathway, as evidenced by reduced phosphorylation of ERK (p-ERK).[4]

References

Application of PROTAC B-Raf Degrader 1 in Melanoma Cell Lines: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the body's own cellular machinery to eliminate disease-causing proteins. PROTAC B-Raf degrader 1 is a novel heterobifunctional molecule designed to selectively target the B-Raf protein for degradation, offering a promising therapeutic strategy for melanoma, a cancer type where B-Raf mutations are highly prevalent.[1][2]

The B-Raf protein is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell growth and division.[3] Mutations in the BRAF gene, particularly the V600E mutation, lead to the constitutive activation of the B-Raf protein and uncontrolled cell proliferation, a hallmark of many melanomas.[3] this compound functions by simultaneously binding to the B-Raf protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the B-Raf protein, marking it for degradation by the proteasome.[1][2] This degradation-based approach offers potential advantages over traditional inhibition by eliminating the entire protein, which may overcome resistance mechanisms associated with kinase inhibitors.

This document provides detailed protocols for evaluating the efficacy of this compound in melanoma cell lines, focusing on assessing its ability to induce B-Raf degradation, inhibit cell viability, and promote ubiquitination of the target protein.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the MAPK signaling pathway in melanoma and the mechanism of action of this compound.

Caption: B-Raf signaling and PROTAC mechanism.

Experimental Workflow

A typical workflow for evaluating this compound in melanoma cell lines is depicted below.

Caption: Experimental workflow overview.

Data Presentation

Table 1: Cell Viability (IC50) of B-Raf PROTACs in Melanoma Cell Lines

| PROTAC Name | Cell Line | Mutation | IC50 (nM) | Reference |

| PROTAC BRAF-V600E degrader-1 (cpd 23) | A375 | BRAF V600E | 46.5 | [4] |

| SJF-0628 | SK-MEL-28 | BRAF V600E | ~215 | [5] |

| SJF-0628 | SK-MEL-239 | BRAF V600E | ~37 | [5] |

| SJF-0628 | SK-MEL-246 | BRAF G469A | ~243 | [5] |

| This compound (cpd 2) | B16 | BRAF WT | 22,680 | [6] |

Table 2: B-Raf Degradation (DC50 and Dmax) of B-Raf PROTACs in Melanoma Cell Lines

| PROTAC Name | Cell Line | Mutation | DC50 (nM) | Dmax (%) | Reference |

| SJF-0628 | SK-MEL-28 | BRAF V600E | 6.8 | >95 | [7] |

| P4B | A375 | BRAF V600E | ~100 | >80 | [8] |

Experimental Protocols

Cell Culture

-

Cell Lines:

-

A375 (homozygous BRAF V600E)

-

SK-MEL-28 (homozygous BRAF V600E)

-

SK-MEL-239 (heterozygous BRAF V600E)

-

-

Culture Medium:

-